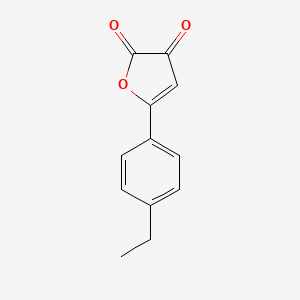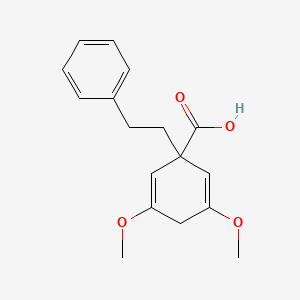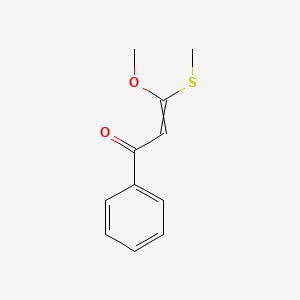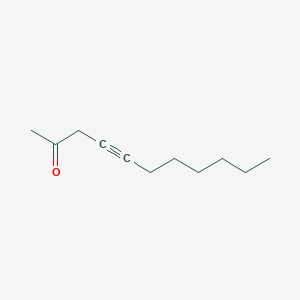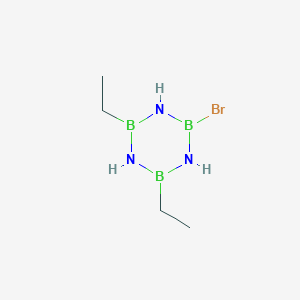
2-Bromo-4,6-diethyl-1,3,5,2,4,6-triazatriborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4,6-diethyl-1,3,5,2,4,6-triazatriborinane is a unique chemical compound characterized by its complex structure, which includes bromine, ethyl groups, and a triazatriborinane ring
Métodos De Preparación
The synthesis of 2-Bromo-4,6-diethyl-1,3,5,2,4,6-triazatriborinane typically involves multiple steps. One common method includes the reaction of a suitable precursor with bromine under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions using automated systems to maintain consistency and efficiency.
Análisis De Reacciones Químicas
2-Bromo-4,6-diethyl-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding boronic acid derivative, while substitution reactions can produce various substituted triazatriborinane derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-4,6-diethyl-1,3,5,2,4,6-triazatriborinane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4,6-diethyl-1,3,5,2,4,6-triazatriborinane involves its interaction with molecular targets through its bromine and ethyl groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved in these interactions are complex and depend on the specific application and conditions.
Comparación Con Compuestos Similares
2-Bromo-4,6-diethyl-1,3,5,2,4,6-triazatriborinane can be compared with other similar compounds, such as:
2-Bromo-4,6-dimethyl-1,3,5-triazine: This compound has a similar triazine ring but with different substituents.
4,6-Diethyl-1,3,5-triazine: Lacks the bromine atom, leading to different reactivity and applications.
2-Bromo-1,3,5-triazine: Similar structure but without the ethyl groups, affecting its chemical properties.
Propiedades
Número CAS |
136237-53-1 |
|---|---|
Fórmula molecular |
C4H13B3BrN3 |
Peso molecular |
215.5 g/mol |
Nombre IUPAC |
2-bromo-4,6-diethyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C4H13B3BrN3/c1-3-5-9-6(4-2)11-7(8)10-5/h9-11H,3-4H2,1-2H3 |
Clave InChI |
JPIPUYQXGMRWHX-UHFFFAOYSA-N |
SMILES canónico |
B1(NB(NB(N1)Br)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


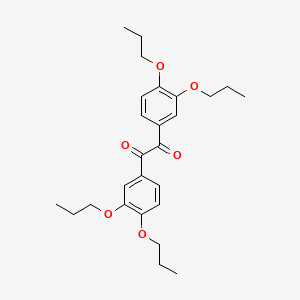

![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)



